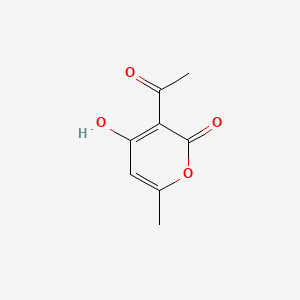

3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one

Description

Historical Context and Structural Elucidation

The discovery of 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one dates back to 1866, when Geuther first identified it as one of the products from the pyrolysis of ethyl acetoacetate (B1235776). clockss.org Since its initial discovery, various synthetic methodologies have been developed to produce DHA. For instance, Arndt and Nachtwey reported a synthesis method involving the elimination of one molecule of ethanol (B145695) from two molecules of ethyl acetoacetate in the presence of a base. clockss.org Another notable method is Pechmann's synthesis, which proceeds via the condensation of 3-oxopentanedioic acid with acetic anhydride. clockss.org The determination of its precise chemical structure was a subject of study, with different structures being proposed over time before the currently accepted form was confirmed. researchgate.net

| Property | Value |

|---|---|

| Molecular Formula | C8H8O4 nih.gov |

| Molecular Weight | 168.15 g/mol nih.gov |

| CAS Number | 771-03-9 nist.gov |

| Common Name | Dehydroacetic acid (DHA) clockss.org |

Significance as a Versatile Chemical Scaffold and Precursor for Heterocyclic Compounds

This compound is widely regarded as a versatile synthon in organic synthesis, primarily due to the presence of multiple reactive functional groups within its structure. clockss.orgresearchgate.net These reactive sites allow it to be a powerful building block for the synthesis of a wide variety of heterocyclic compounds. researchgate.netclockss.org The molecule possesses several electrophilic sites, including the acetyl group and carbon atoms at positions 2, 4, and 6 of the pyran ring, as well as a nucleophilic center at the C-5 position. researchgate.netimist.ma

This reactivity allows DHA to undergo various chemical transformations, including reactions that retain the pyrone moiety and others that involve the opening and rearrangement of the pyran nucleus. researchgate.netclockss.org Nucleophilic reagents such as amines, hydrazines, and hydroxylamine (B1172632) can react with DHA to form a diverse range of five, six, and seven-membered heterocyclic systems. researchgate.netclockss.org

The utility of DHA as a precursor is demonstrated by its application in the synthesis of numerous heterocyclic families. These include, but are not limited to, pyrazoles, isoxazoles, pyridones, pyrimidines, benzodiazepines, and benzothiazepines. researchgate.netimist.ma For example, the reaction of DHA with various hydrazines can yield pyrazoline and pyrazole (B372694) derivatives. clockss.org The Vilsmeier-Haack reaction on arylhydrazones of DHA has been used to generate 4-formyl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrazoles. researchgate.net Furthermore, derivatives of DHA, such as 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one, serve as intermediates for synthesizing other complex heterocycles like thiazoles and furopyranones. researchgate.netimist.ma The Claisen-Schmidt condensation of DHA with aldehydes produces chalcone (B49325) analogues, which are themselves valuable intermediates for further heterocyclic synthesis. clockss.org

| Heterocyclic Class | Reactant/Reaction Type | Reference |

|---|---|---|

| Pyrazoles/Pyrazolines | Reaction with hydrazines | clockss.org |

| Azetidinones | Reaction with primary aromatic amines and chloroacetyl chloride | clockss.org |

| Thiazoles | From 3-bromoacetyl derivative with thioamides/thiourea (B124793) | researchgate.net |

| Pyridones | Rearrangement reactions with amine nucleophiles | researchgate.net |

| Benzodiazepines | Reaction with o-phenylenediamine (B120857) derivatives | researchgate.netimist.ma |

| Furopyranones | Intramolecular cyclization of 3-bromoacetyl derivative | imist.ma |

Structure

3D Structure

Properties

IUPAC Name |

3-acetyl-4-hydroxy-6-methylpyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-4-3-6(10)7(5(2)9)8(11)12-4/h3,10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLPQOJFHFGVBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)C(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20892343, DTXSID60892342, DTXSID70874033, DTXSID801015814 | |

| Record name | (3E)-3-(1-Hydroxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20892343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-Hydroxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60892342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetyl-2-hydroxy-6-methyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70874033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033129 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

771-03-9, 520-45-6, 45990-86-1, 16807-48-0 | |

| Record name | Dehydroacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydroacetic Acid [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydroacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC139150 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(1-Hydroxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60892342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetyl-2-hydroxy-6-methyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70874033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEHYDROACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KAG279R6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033129 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

109 °C | |

| Record name | 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033129 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 3 Acetyl 4 Hydroxy 6 Methyl 2h Pyran 2 One and Its Derivatives

Classical Synthetic Approaches

The foundational methods for synthesizing the 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one core structure rely on well-established organic reactions, primarily involving the self-condensation of β-keto esters or related compounds.

The general mechanism proceeds as follows:

Deprotonation of the α-carbon of ethyl acetoacetate (B1235776) to form an enolate.

Nucleophilic attack of the enolate on the carbonyl carbon of a second molecule of ethyl acetoacetate.

Intramolecular cyclization of the resulting intermediate.

Elimination of ethanol (B145695) and water to form the final aromatic pyrone ring.

This biomimetic strategy is efficient for producing the core scaffold and is considered a foundational approach in the synthesis of 4-hydroxy-2-pyrones. mdpi.com

Beyond the self-condensation of ethyl acetoacetate, other classical condensation strategies have been developed to form the pyran-2-one ring. One such method involves the reaction of acylketenes. researchgate.net These highly reactive intermediates can be generated in situ and undergo cyclization to form the desired product. researchgate.net

Another approach utilizes the reaction of stable ketenes with dicarbonyl compounds. For example, chloroformylketenes, generated in situ from corresponding acid chlorides, react with symmetrical diketones or derivatives of acetoacetic acid to afford 4-hydroxy-2-pyrones in good yields. mdpi.com Similarly, the reaction of diketene (B1670635) with compounds containing an active methylene (B1212753) group, such as ethyl acetoacetate, can also lead to the formation of this compound. researchgate.net

Furthermore, 3-acyl-substituted 4-hydroxy-2-pyrones can be synthesized through the self-condensation of β-ketoacids, which are themselves obtained via the acylation of Meldrum's acid with acyl chlorides followed by hydrolysis. mdpi.com These methods provide alternative routes to the pyrone core and allow for variation in the substituent groups.

Contemporary Synthetic Strategies

Modern synthetic efforts have focused on developing more efficient and versatile methods to not only synthesize the parent compound but also to generate a wide array of its derivatives for various applications. These strategies often prioritize atom economy, procedural simplicity, and the ability to create molecular diversity.

Multi-component reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules from simple starting materials in a single step. nih.govsemanticscholar.org These reactions are highly efficient and allow for the rapid generation of libraries of structurally diverse compounds. mdpi.com In the context of this compound, it is often used as a key building block in MCRs to create a variety of fused and substituted heterocyclic systems. researchgate.net

A common strategy involves the one-pot condensation of an aldehyde, an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound, which can be a derivative of this compound or a related pyrone. semanticscholar.orgscielo.br The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the 1,3-dicarbonyl compound and subsequent intramolecular cyclization. semanticscholar.orgmdpi.com The use of various catalysts, including eco-friendly options like lactic acid, can promote these reactions efficiently. iau.ir

For instance, a three-component, one-pot condensation of aryl aldehydes, 4-hydroxy-6-methyl-2H-pyran-2-one, and acetamide (B32628) or acetonitrile (B52724) can be catalyzed by acids like p-toluenesulfonic acid or chlorosulfonic acid to produce 3-[(acetylamino)(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones in excellent yields and short reaction times. researchgate.net

The table below summarizes representative multi-component reactions for the synthesis of pyran derivatives.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Conditions | Product Type | Reference |

| Aryl Aldehyde | Malononitrile | 1,3-Cyclohexanedione | Dodecylbenzenesulfonic acid (DBSA) | Water microemulsion, 80°C | 4H-Pyran derivatives | scielo.br |

| Aldehyde | Malononitrile | Dimedone | Nano-Fe3O4 | Ethanol, Reflux | 4H-Pyran scaffolds | semanticscholar.org |

| Aryl Aldehyde | 4-hydroxy-6-methyl-2H-pyran-2-one | Acetonitrile | Chlorosulfonic acid | Room Temperature | 3-[(acetylamino)(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones | researchgate.net |

| Phenylglyoxal hydrate | 1,3-dimethylbarbituric acid | 4-hydroxy-6-methyl-2H-pyran-2-one | - | Ethanol, Reflux | Substituted pyrimidine-pyranone adduct | mdpi.com |

| Aromatic Aldehyde | Malononitrile | 4‐hydroxycoumarin | Lactic acid | Water/Ethanol, 50°C | 3,4-dihydropyrano[c]chromenes | iau.ir |

Targeted Synthesis of Specific Analogues

The this compound scaffold is also a valuable starting material for the targeted synthesis of more complex, often biologically relevant, heterocyclic analogues. These syntheses typically involve multi-step sequences where the pyran-2-one ring is modified or used as a template to construct new ring systems.

One strategy involves the ring-opening and recyclization of pyran-2-one derivatives. For example, a complex derivative, 4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione, can react with various carbon nucleophiles like cyanoacetamide or 1H-benzimidazol-2-ylacetonitrile. nih.gov These reactions lead to the opening of the pyranone ring, followed by a recyclization event that incorporates the nucleophile to form novel pyridine (B92270) and pyrido[1,2-a]benzimidazole (B3050246) derivatives. nih.gov

Similarly, condensation reactions can be used to build new structures onto the pyranone core. The reaction of 3-formylchromone with 2,4-pentanedione, catalyzed by ammonium (B1175870) acetate (B1210297), results in a complex cascade involving initial condensation, cleavage of the pyrone ring by ammonia, and subsequent cyclization to afford 3-acetyl-5-(2-hydroxybenzoyl)-2-methyl-pyridines. mdpi.com These targeted approaches demonstrate the utility of the pyran-2-one structure as a versatile platform for accessing specific and complex molecular architectures. nih.gov

Chemical Reactivity and Transformation Mechanisms

Electrophilic and Nucleophilic Reaction Sites on the Pyranone Nucleus

The chemical behavior of the 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one molecule is dictated by the distribution of electron density, which creates several sites susceptible to either electrophilic or nucleophilic attack. The pyran-2-one ring contains three electrophilic centers, making it vulnerable to nucleophilic reactions that often lead to ring-opening and rearrangement. masterorganicchemistry.com

Electrophilic Centers: The primary electrophilic sites are the carbon atoms of the carbonyl groups and other positions in the ring that are rendered electron-deficient. A nucleophile can, in principle, attack several positions on the molecule byjus.com:

C2 (Lactone Carbonyl): The carbon of the cyclic ester is a classic electrophilic site.

C4 (Enone Carbonyl): The carbonyl carbon at the 4-position is also a target for nucleophiles.

Acetyl Carbonyl: The side-chain acetyl group at the C3 position provides another reactive carbonyl carbon.

C6 Position: This carbon, being part of a conjugated system, is susceptible to conjugate addition by nucleophiles.

Nucleophilic Centers: Conversely, the molecule also possesses nucleophilic character, allowing it to react with electrophiles. The aromatic nature of the 2H-pyran-2-one ring facilitates electrophilic substitution reactions, which typically occur at the C3 and C5 positions. masterorganicchemistry.com The enolic hydroxyl group at C4 also imparts nucleophilic character to the ring system.

Interactive Table: Reactivity Sites of the Pyranone Nucleus

| Position | Type of Site | Nature of Attack | Governing Factors |

|---|---|---|---|

| C2 (Lactone Carbonyl C) | Electrophilic | Nucleophilic Attack | Polarity of C=O bond, Ring Strain |

| C4 (Enone Carbonyl C) | Electrophilic | Nucleophilic Attack | Conjugation, Polarity of C=O bond |

| C6 | Electrophilic | Conjugate (Michael) Addition | Extended π-conjugation |

| Acetyl Carbonyl C | Electrophilic | Nucleophilic Attack | Polarity of C=O bond |

| C3 and C5 | Nucleophilic | Electrophilic Attack | Electron density from enol/enolate system |

Pyran Ring Rearrangement Reactions

The inherent reactivity of the pyranone ring makes it susceptible to various rearrangement reactions, particularly when treated with nucleophiles. These transformations often involve the opening of the heterocyclic ring, followed by a subsequent recyclization event to form new carbo- or heterocyclic structures.

The pyran-2-one ring of dehydroacetic acid can undergo fascinating rearrangement reactions involving its opening under the influence of various nucleophilic reagents. organic-chemistry.org This process is a powerful method for converting the readily available pyranone scaffold into a diverse range of other heterocyclic systems.

The general mechanism involves the initial attack of a nucleophile at one of the electrophilic centers of the ring (typically C2, C4, or C6). This leads to the cleavage of a C-O or C-C bond and the formation of an open-chain intermediate. This intermediate, possessing reactive functional groups, can then undergo intramolecular cyclization to yield a new, stable heterocyclic ring. A wide variety of nitrogen-based nucleophiles, such as ammonia, primary amines, hydrazines, and hydroxylamine (B1172632), have been employed to generate pyridones, pyrazoles, isoxazoles, and other valuable heterocyclic compounds. organic-chemistry.org For instance, the reaction with hydrazines can lead to the formation of pyrazole (B372694) derivatives, while primary amines can yield substituted pyridin-2-ones.

Dehydroacetic acid and its derivatives are excellent starting materials for constructing fused heterocyclic systems through intramolecular cyclization reactions. These reactions typically proceed in two stages: first, a derivative of DHA is synthesized to introduce a new reactive moiety, which then participates in a ring-closing reaction with a part of the original pyranone structure.

One prominent example is the synthesis of pyrano[4,3-b]pyran-4,5-diones. This is achieved by first condensing dehydroacetic acid with a fluorine-containing ester, such as ethyl trifluoroacetate, in the presence of a strong base like lithium hydride. The resulting 3-acetoacetyl-4-hydroxy-6-methylpyrone intermediate then undergoes an intramolecular cyclization when treated with concentrated sulfuric acid, yielding the fused pyranopyran dione (B5365651) system. scite.ai

Another strategy involves the Knoevenagel condensation of dehydroacetic acid with various aromatic aldehydes to form chalcone (B49325) analogues (3-cinnamoyl-4-hydroxy-6-methyl-2-pyrones). These α,β-unsaturated ketone derivatives are versatile intermediates. For example, their reaction with binucleophiles like o-aminothiophenol can lead to the formation of fused seven-membered rings, such as 1,5-benzothiazepines, through a sequence of conjugate addition and intramolecular cyclization. scite.ai

Functional Group Transformations

Beyond reactions that alter the pyranone nucleus, the functional groups attached to the ring—namely the acetyl and enolic hydroxyl groups—can be selectively transformed.

The halogenation of dehydroacetic acid can be controlled to achieve selective substitution at different positions on the molecule, depending on the reagents and reaction conditions. Specifically, bromination has been studied extensively, affording several different monobrominated derivatives. wikipedia.org

The reaction of dehydroacetic acid with molecular bromine (Br₂) in a non-polar solvent can lead to substitution at the C5 position, yielding 5-bromodehydroacetic acid. In contrast, when the bromination is catalyzed by hydrogen bromide (HBr), substitution occurs at the acetyl side chain to give the 3-bromoacetyl derivative. The use of N-bromosuccinimide (NBS) provides further control. A thermal, non-photochemical reaction with NBS also results in the 3-bromoacetyl product. However, under photochemical conditions (i.e., in the presence of light), radical bromination occurs at the most reactive C-H bond of the 6-methyl group. wikipedia.org

Interactive Table: Selective Bromination of Dehydroacetic Acid

| Reagent(s) | Conditions | Position of Bromination | Product |

|---|---|---|---|

| Br₂ | Standard | C5 | 5-Bromodehydroacetic acid |

| Br₂ / HBr (catalyst) | Acid-catalyzed | C3-acetyl group | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one |

| N-Bromosuccinimide (NBS) | Thermal | C3-acetyl group | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one |

| N-Bromosuccinimide (NBS) | Photochemical | C6-methyl group | 3-Acetyl-6-(bromomethyl)-4-hydroxy-2H-pyran-2-one |

Dehydroacetic acid possesses two principal carbonyl functionalities susceptible to reduction: the ketone of the 3-acetyl group and the ester (lactone) within the pyranone ring. The selective reduction of these groups can be achieved by choosing an appropriate reducing agent based on its known reactivity.

The reduction of aldehydes and ketones is readily accomplished with mild reducing agents like sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com Esters and lactones, being less reactive, are generally resistant to NaBH₄ but can be reduced by stronger agents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.combyjus.com

Applying this selectivity to dehydroacetic acid allows for predictable transformations:

Selective Reduction with NaBH₄: Treatment with sodium borohydride is expected to selectively reduce the acetyl ketone to a secondary alcohol, yielding 4-hydroxy-3-(1-hydroxyethyl)-6-methyl-2H-pyran-2-one, while leaving the lactone carbonyl untouched. youtube.com

Non-selective Reduction with LiAlH₄: As a more powerful reducing agent, lithium aluminum hydride is capable of reducing both the ketone and the lactone. masterorganicchemistry.comyoutube.com This reaction would likely reduce the acetyl group to a secondary alcohol and simultaneously reduce the lactone. The reduction of the lactone would involve ring opening to produce a diol.

These selective reductions provide pathways to new derivatives with modified functional groups for further synthetic applications.

Condensation Reactions (e.g., Claisen-Schmidt)

The Claisen-Schmidt condensation is a crucial carbon-carbon bond-forming reaction in organic synthesis, involving the reaction between an aldehyde or ketone possessing an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org For this compound, also known as dehydroacetic acid, this reaction provides a direct pathway for the synthesis of various chalcone-like derivatives. The reactivity is centered on the acetyl group at the C-3 position of the pyranone ring, as the methyl hydrogens of this group are acidic and can be removed by a base to initiate the condensation. researchgate.netresearchgate.net

The reaction is a type of crossed aldol (B89426) condensation that proceeds under basic or acidic conditions. numberanalytics.comrsc.org The general mechanism, when base-catalyzed, involves three primary steps:

Enolate Formation: A base abstracts an α-hydrogen from the methyl carbon of the acetyl group of this compound. This deprotonation results in the formation of a resonance-stabilized enolate ion. numberanalytics.comwikipedia.org

Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This step leads to the formation of a tetrahedral β-hydroxy ketone intermediate (an aldol addition product). numberanalytics.com

Dehydration: The intermediate β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) to yield a more stable, conjugated system. The final product is an α,β-unsaturated ketone, commonly referred to as a chalcone derivative. numberanalytics.com

Research has demonstrated the successful synthesis of chalcones derived from this compound by reacting it with various substituted aromatic aldehydes. researchgate.net These reactions are typically carried out in the presence of an organic base, such as piperidine, which acts as a catalyst. The choice of aldehyde and reaction conditions influences the yield of the final product. researchgate.net

The table below summarizes the results from condensation reactions between this compound and a selection of aromatic aldehydes.

| Aromatic Aldehyde | Catalyst/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | Piperidine/Isopropanol | 3-(1-Oxo-3-phenyl-2-propenyl)-4-hydroxy-6-methyl-2H-pyran-2-one | 75 | researchgate.net |

| 4-Methylbenzaldehyde | Piperidine/Isopropanol | 3-(1-Oxo-3-(4-methylphenyl)-2-propenyl)-4-hydroxy-6-methyl-2H-pyran-2-one | 70 | researchgate.net |

| 4-Methoxybenzaldehyde | Piperidine/Isopropanol | 3-(1-Oxo-3-(4-methoxyphenyl)-2-propenyl)-4-hydroxy-6-methyl-2H-pyran-2-one | 65 | researchgate.net |

| 4-Chlorobenzaldehyde | Piperidine/Isopropanol | 3-(1-Oxo-3-(4-chlorophenyl)-2-propenyl)-4-hydroxy-6-methyl-2H-pyran-2-one | 55 | researchgate.net |

| 4-Nitrobenzaldehyde | Piperidine/Isopropanol | 3-(1-Oxo-3-(4-nitrophenyl)-2-propenyl)-4-hydroxy-6-methyl-2H-pyran-2-one | 30 | researchgate.net |

Derivatives and Analogues: Synthesis and Structural Diversification

Schiff Base Derivatives

Schiff bases, characterized by the azomethine (>C=N–) group, are readily synthesized from 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one. The synthesis typically involves the condensation reaction between the acetyl group of the pyrone and a primary amine. ekb.egresearchgate.net This reaction provides a straightforward method for introducing a wide range of substituents into the molecule, depending on the nature of the amine used.

| Amine Reactant | Resulting Schiff Base Structure/Type | Reference |

|---|---|---|

| o-Phenylenediamine (B120857) | N,N'-phenylene-diylbis[3-(1-aminoethyl)-6-methyl-2H-pyran-2,4(3H)-dione] | irb.hr |

| m-Phenylenediamine | Bis-derivative linking two pyrone units | irb.hr |

| 2,2'-(Ethylenedioxy)diethylamine | Dibasic tetradentate ligand | researchgate.netmdpi.com |

| 4-Hydroxybenzoylhydrazide | Tridentate hydrazone Schiff's base | wjpps.com |

Cinnamoyl Pyrone Derivatives

Cinnamoyl pyrone derivatives, which are chalcone (B49325) analogues of dehydroacetic acid, are synthesized through the base-catalyzed Claisen-Schmidt condensation. researchgate.net This reaction involves the acetyl group of this compound and various substituted aromatic aldehydes. researchgate.net The resulting products, 3-cinnamoyl-4-hydroxy-6-methyl-2-pyrones, incorporate an α,β-unsaturated carbonyl system, which extends the conjugation of the molecule. researchgate.net

The synthesis allows for the introduction of a wide variety of aryl groups depending on the aldehyde used. researchgate.net The structure of these derivatives is characterized by the presence of the 4-hydroxy-2-pyrone system and a trans-conformation in the cinnamoyl fragment, which is generally the most stable tautomeric form. researchgate.net These compounds are important intermediates in organic synthesis, serving as precursors for the creation of other heterocyclic compounds. researchgate.net

| Aromatic Aldehyde | Resulting Derivative Class | Synthetic Method | Reference |

|---|---|---|---|

| Various substituted benzaldehydes | 3-Cinnamoyl-4-hydroxy-6-methyl-2-pyrones | Claisen-Schmidt Condensation | researchgate.netresearchgate.net |

Hydrazone Derivatives

Hydrazones are another important class of derivatives obtained from this compound. They are typically synthesized by the reaction of the pyrone's acetyl group with hydrazine (B178648) or its substituted derivatives, such as phenylhydrazine, 2,4-dinitrophenylhydrazine, and various carbohydrazides. researchgate.netresearchgate.netnih.govwikipedia.org The reaction involves the condensation of the carbonyl group with the amino group of the hydrazine. nih.gov

The synthesis can be tailored to produce a wide range of hydrazones by varying the hydrazine reactant. For example, reacting DHA with 4-hydroxybenzoylhydrazide yields 4-Hydroxy-N'-(1-(4-hydroxy-5-methyl-2-oxo-2H-pyran-3-yl)ethylidene)benzohydrazide. wjpps.com These derivatives are of interest due to their structural features, including the azomethine group (C-N-N) and an acidic N-H proton, which make them versatile ligands for forming metal complexes. nih.gov The structural characterization of these compounds is routinely performed using FT-IR and NMR spectroscopy, confirming the presence of the hydrazone linkage. nih.govnih.gov

| Hydrazine Reactant | Resulting Hydrazone Derivative | Reference |

|---|---|---|

| Hydrazine hydrate | Basic hydrazone of DHA | researchgate.net |

| 2,4-Dinitrophenyl hydrazine | (E)-3-(1-(2-(2,4-dinitrophenyl)hydrazono)ethyl)-6-methyl-2-oxo-2H-pyran-4-ol | researchgate.net |

| Substituted benzoylhydrazides | N'-substituted benzohydrazides | wjpps.com |

| 2-Nitrophenyl hydrazine | 4-hydroxy-6-methyl-3-(1-(2-(2-nitrophenyl) hydrazineylidene) ethyl)-2H-pyran-2-one | researchgate.net |

Enamine Analogues

Enamine analogues of this compound are synthesized to enhance its biological properties. nih.govresearchgate.net The synthesis involves the reaction of the acetyl group with various primary or secondary amines, leading to the formation of an enaminone structure. This structure is characterized by a keto-amine tautomeric form. irb.hr A series of these derivatives has been synthesized and evaluated for antibacterial activity, with some showing improved potency compared to the parent compound. nih.gov For example, derivatives prepared with methylamine (B109427) and phenylamine demonstrated enhanced activity against E. coli and S. aureus. nih.gov

Thiazole (B1198619) and Pyrazole (B372694) Fused Systems

The pyrone ring of dehydroacetic acid is an excellent scaffold for constructing fused heterocyclic systems, particularly those containing thiazole and pyrazole rings. researchgate.net These syntheses often proceed through multi-step reactions or one-pot multicomponent approaches.

Pyrazole Derivatives: Pyrazoles are commonly synthesized from DHA via the Knorr pyrazole synthesis. researchgate.netnih.govhilarispublisher.com This typically involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. DHA itself or its derivatives, such as hydrazones or chalcones, can serve as the dicarbonyl precursor. researchgate.netresearchgate.net For instance, arylhydrazones of DHA can undergo a Vilsmeier-Haack reaction to yield 1-aryl-4-formyl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrazoles. researchgate.net This reaction keeps the pyrone moiety of DHA intact. Another route involves reacting DHA with heterocyclic hydrazide derivatives to form pyrazole-substituted pyrones. researchgate.net

Thiazole Derivatives: The synthesis of thiazoles often utilizes the Hantzsch thiazole synthesis. researchgate.net This can involve reacting a bromoacetyl derivative of DHA with thiourea (B124793) or thiosemicarbazide. researchgate.netresearchgate.net For example, 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, synthesized from DHA, is a key intermediate for creating various thiazole-containing heterocycles. researchgate.net

Fused and Hybrid Systems: Multicomponent reactions have been developed to efficiently synthesize complex molecules containing both thiazole and pyrazole rings linked to a pyrone or coumarin (B35378) core. researchgate.netresearchgate.net These reactions combine methodologies like the Hantzsch thiazole and Knorr pyrazole syntheses in a single pot, offering an operationally simple and efficient route to novel heterocyclic frameworks. researchgate.netresearchgate.net

| DHA Derivative Used | Reagents | Resulting Heterocycle | Synthetic Method | Reference |

|---|---|---|---|---|

| Arylhydrazones of DHA | Vilsmeier-Haack reagent (POCl₃/DMF) | Formyl-pyrazoles | Vilsmeier-Haack reaction | researchgate.net |

| Chalcones of DHA | Hydrazine hydrate | Pyrazoles | Condensation/Cyclization | researchgate.net |

| 3-Bromoacetyl-DHA | Thiosemicarbazide, 3-(acetoacetyl)coumarin | Thiazolyl-pyrazole-chromen-2-ones | One-pot multicomponent reaction | researchgate.netresearchgate.net |

| DHA | Acetoacetylpyrazole, bisnucleophiles | Pyrimidobenzimidazole, pyrimidopyrimidine | Condensation/Cyclization | niscpr.res.in |

Other Novel Heterocyclic Hybrids

The chemical reactivity of this compound makes it a valuable synthon for a wide range of other heterocyclic compounds. researchgate.net Its derivatives serve as building blocks for systems with potential biological activities.

Various synthetic strategies have been employed to convert DHA into novel heterocyclic frameworks:

Pyranopyrazoles and Pyrazolopyridines: These fused systems are designed to combine the structural features of pyrazole with pyrone or pyridine (B92270) moieties. researchgate.net

Pyrimidines and Pyridazines: DHA derivatives can be cyclized with appropriate reagents to form six-membered heterocyclic rings like pyrimidines and pyridazines. researchgate.net

Benzodiazepine (B76468) Derivatives: Condensation reactions on DHA have proven useful for preparing benzodiazepine derivatives. researchgate.net

Chalcone-Based Hybrids: Chalcone analogues derived from DHA are key intermediates for synthesizing a multitude of biologically active molecules and heterocyclic compounds. researchgate.netnih.gov

The versatility of DHA as a starting material is evident in the sheer number of heterocyclic scaffolds that can be generated, underscoring its importance in synthetic organic chemistry. researchgate.netscilit.com

Coordination Chemistry and Metal Complexation

Ligand Design and Synthesis Utilizing 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one

Dehydroacetic acid serves as a foundational molecule for the synthesis of a wide array of ligands, most notably Schiff bases. abebooks.com These ligands are typically synthesized through the condensation reaction of the acetyl group's carbonyl carbon in DHA with the primary amino group of various compounds like amines, aminophenols, and hydrazines. researchgate.nettsijournals.comsphinxsai.com This versatility allows for the creation of bidentate, tridentate, and tetradentate ligands with specific donor atom sets (e.g., ON, ONNO, N2O2), which can then be used to form stable complexes with various metal ions. tsijournals.comijpsr.comkoreascience.kr

Examples of ligand synthesis starting from DHA include:

Schiff Bases: Reaction with aromatic amines such as 2-aminopyridine, 2,4-dibromoaniline, and o-chloroaniline yields bidentate Schiff base ligands. samipubco.comlbp.worldresearchgate.net Asymmetrical tetradentate Schiff bases can be synthesized using o-phenylenediamine (B120857), DHA, and other aldehydes like 4-N,N-diethylamino salicylaldehyde (B1680747) or 5-bromo salicylaldehyde. sphinxsai.comijpsr.com

Hydrazones: Condensation with hydrazides, like naphthyl aceto hydrazide, results in hydrazone ligands. nih.gov Similarly, dehydroacetic acid-4-methyl-2-quinolylhydrazone (DAMQH) is formed from the reaction of DHA with the appropriate quinolylhydrazone. ias.ac.in

Thiosemicarbazones: Ligands such as dehydroacetic acid-N(4)-methylthiosemicarbazone and dehydroacetic acid-N(4)-phenylthiosemicarbazone are prepared by reacting DHA with substituted thiosemicarbazides. nih.gov

The resulting ligands, often featuring enhanced structural complexity and specific donor atoms, are then used to chelate metal ions, leading to complexes with tailored properties. abebooks.comtsijournals.com

Metal Complex Formation with Transition and Post-Transition Metals

Dehydroacetic acid and its derivatives readily form stable complexes with a wide range of transition and post-transition metals. The deprotonated hydroxyl group and the carbonyl oxygen of the acetyl group are the primary coordination sites in the parent DHA molecule. tandfonline.comtandfonline.com In its derivative ligands, such as Schiff bases, the imino or azomethine nitrogen atom also becomes a key coordination site. koreascience.krlbp.world

Complex formation is often studied in solution using potentiometric titrations, where a drop in pH upon addition of a metal ion to the ligand solution indicates the release of a proton and subsequent complexation. tandfonline.comtandfonline.com The stability constants of these complexes have been determined for numerous divalent metal ions, often following the Irving-Williams order: Mn(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). ias.ac.in

A diverse array of metal complexes have been synthesized and characterized, including those with:

Divalent Transition Metals: Cu(II), Ni(II), Co(II), Mn(II), and Zn(II) are extensively studied, typically forming complexes with 1:1 or 1:2 metal-to-ligand stoichiometries. researchgate.nettandfonline.comtandfonline.comsciforum.net Cadmium(II) complexes have also been reported. samipubco.comscirp.org

Trivalent Transition Metals: Complexes with Fe(III) and Cr(III) have been synthesized, often exhibiting octahedral geometry. sphinxsai.comkoreascience.krsamipubco.comnih.gov

Other Transition Metals: Palladium(II) and Iridium(III) complexes have been prepared from Schiff bases derived from DHA and 4-chloro-2-aminophenol. tsijournals.com

Lanthanides: The formation of complexes with lanthanide ions such as Sm(III) and Eu(III) has been demonstrated, yielding compounds with unique coordination geometries. ijpsr.com

Post-Transition Metals: Organotin(IV) complexes have been synthesized through one-pot reactions involving DHA, a thiosemicarbazide, and a diorganotin oxide. nih.gov

The formation of these complexes is spontaneous, as indicated by negative Gibbs free energy (ΔG) values calculated from stability constants. ias.ac.in

Structural Elucidation of Metal Complexes

Key Characterization Techniques:

| Technique | Information Provided | References |

| Elemental Analysis | Confirms the empirical formula and stoichiometry (metal-to-ligand ratio) of the complex. | tsijournals.comsphinxsai.comkoreascience.krsamipubco.com |

| Infrared (IR) Spectroscopy | Identifies the coordination sites by observing shifts in the vibrational frequencies of functional groups (e.g., C=O, O-H, C=N) upon complexation. A shift in the ν(C=O) and disappearance of the ν(O-H) band indicate coordination through the carbonyl oxygen and deprotonated hydroxyl group. The appearance of new bands at lower frequencies confirms the formation of M-O and M-N bonds. | tsijournals.comkoreascience.krresearchgate.net |

| ¹H-NMR Spectroscopy | Provides information on the ligand's structure and confirms complex formation by showing shifts in proton signals, particularly the disappearance of the enolic -OH proton signal upon chelation. | tsijournals.comsphinxsai.comsamipubco.com |

| Mass Spectrometry | Determines the molecular weight of the ligand and its complexes, further confirming their proposed structures. | tsijournals.comsphinxsai.com |

| X-Ray Diffraction (XRD) | Provides definitive information on the solid-state structure, including bond lengths, bond angles, and the crystal system (e.g., monoclinic, tetragonal, orthorhombic). | sphinxsai.comijpsr.comkoreascience.krsamipubco.com |

Based on these characterization methods, various geometries have been proposed for the metal complexes. For instance, octahedral geometries are common for Ni(II), Co(II), Fe(III), and Mn(II) complexes, particularly when coordinated with water or other ancillary ligands. koreascience.krlbp.worldscirp.orgnih.gov Square planar geometries are often suggested for Cu(II) and Pd(II) complexes, while tetrahedral structures have been proposed for some Cu(II) and Zn(II) chelates. tsijournals.comscirp.orgnih.gov

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal complexes derived from dehydroacetic acid are crucial for understanding their geometry and the nature of the metal-ligand bonding. These properties are primarily investigated using UV-Visible spectroscopy and magnetic susceptibility measurements.

Magnetic Susceptibility: Magnetic moment measurements at room temperature help determine the number of unpaired electrons in the metal center, which is indicative of the complex's geometry and the metal's oxidation state.

Octahedral Complexes: High-spin octahedral complexes of Co(II) (d⁷) typically exhibit magnetic moments in the range of 4.90-4.91 B.M., while Ni(II) (d⁸) complexes show moments around 3.0-3.2 B.M. researchgate.net Fe(III) and Mn(II) complexes are also frequently found in high-spin octahedral configurations. koreascience.krlbp.world

Square Planar Complexes: Cu(II) (d⁹) complexes often adopt a square planar geometry with magnetic moments around 1.77 B.M. lbp.world

Diamagnetic Complexes: Pd(II) complexes are typically square planar and diamagnetic. tsijournals.com

Electronic Spectroscopy (UV-Vis): The electronic spectra of these complexes provide valuable information about the d-d electronic transitions and charge-transfer bands, which are characteristic of the coordination environment around the metal ion.

In the free ligand, absorption bands are typically observed in the UV region, corresponding to π-π* transitions. researchgate.net

Upon complexation, these bands may shift (hypsochromic or bathochromic shifts), and new bands appear in the visible region due to d-d transitions of the metal ion. researchgate.netlibretexts.org

For example, octahedral Ni(II) complexes typically show three spin-allowed transitions, while octahedral Co(II) complexes also display characteristic bands corresponding to their electronic transitions. researchgate.net The positions of these bands are used to calculate ligand field parameters (e.g., 10Dq, Racah parameter B), which provide insight into the ligand field strength and the covalent character of the metal-ligand bond. researchgate.netresearchgate.net

The combined analysis of magnetic and spectral data allows for the confident assignment of the geometry of the complexes, as summarized in the table below for representative examples.

Table of Geometries and Properties for Selected Metal Complexes:

| Metal Ion | Proposed Geometry | Magnetic Moment (B.M.) | Key Electronic Transitions | References |

| Cu(II) | Square Planar | ~1.77 | d-d transitions around 15151 cm⁻¹ | lbp.world |

| Ni(II) | Octahedral | ~3.16 | Three spin-allowed transitions (³A₂g → ³T₂g, ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P)) | lbp.worldresearchgate.net |

| Co(II) | Octahedral | ~4.90 | Three spin-allowed transitions (⁴T₁g(F) → ⁴T₂g(F), ⁴T₁g(F) → ⁴A₂g(F), ⁴T₁g(F) → ⁴T₁g(P)) | lbp.worldresearchgate.net |

| Fe(III) | Octahedral | ~5.85 | Transitions from ⁶A₁g ground state | lbp.world |

| Mn(II) | Octahedral | ~5.80 | Spin-forbidden transitions from ⁶A₁g ground state | lbp.world |

| Pd(II) | Square Planar | Diamagnetic | Not applicable | tsijournals.com |

| Cd(II) | Tetrahedral | Diamagnetic | Not applicable | scirp.org |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one. Analysis of ¹H and ¹³C NMR spectra provides unambiguous evidence for the connectivity of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals corresponding to the different types of protons present. A sharp singlet is observed for the methyl group at the C6 position of the pyran ring, typically appearing around δ 2.27 ppm. researchgate.net Another singlet, corresponding to the acetyl group's methyl protons, is found further downfield at approximately δ 2.68 ppm. researchgate.net The vinyl proton at the C5 position gives rise to a singlet at about δ 5.92 ppm. researchgate.net A highly deshielded signal, often appearing as a broad singlet around δ 16.71 ppm, is characteristic of the enolic hydroxyl proton at C4, which is involved in strong intramolecular hydrogen bonding with the acetyl carbonyl group. researchgate.net This significant downfield shift is a key indicator of the enol tautomer's predominance in solution.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The methyl carbon of the C6-methyl group resonates at approximately δ 20.36 ppm, while the acetyl methyl carbon appears around δ 29.63 ppm. researchgate.net The olefinic carbon C5 is observed at δ 101.13 ppm, and the C3 carbon, to which the acetyl group is attached, is found near δ 99.59 ppm. researchgate.net The signals for the oxygen-bearing carbons appear further downfield: C6 at δ 160.77 ppm, the lactone carbonyl (C2) at δ 168.89 ppm, and the enolic C4 at δ 180.84 ppm. researchgate.net The carbonyl carbon of the acetyl group is the most deshielded, with a chemical shift of approximately δ 204.91 ppm. researchgate.net

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence), are employed to further confirm the structural assignments by showing correlations between protons and carbons. These advanced analyses solidify the structural elucidation proved by 1D NMR. researchgate.net

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C6-CH₃ | 2.27 (s, 3H) | 20.36 |

| COCH₃ | 2.68 (s, 3H) | 29.63 |

| C5-H | 5.92 (s, 1H) | 101.13 |

| OH | 16.71 (s, 1H) | - |

| C2 | - | 168.89 |

| C3 | - | 99.59 |

| C4 | - | 180.84 |

| C6 | - | 160.77 |

| COCH₃ | - | 204.91 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. researchgate.netnih.gov The spectra are characterized by several key absorption bands. A very broad band in the IR spectrum, typically in the region of 3200-2500 cm⁻¹, is assigned to the stretching vibration of the strongly intramolecularly hydrogen-bonded O-H group. The stretching vibrations of the carbonyl groups give rise to intense and distinct bands. The lactone carbonyl (C=O) stretching is generally observed around 1720-1700 cm⁻¹, while the acetyl carbonyl, which is conjugated and involved in hydrogen bonding, appears at a lower frequency, typically in the 1660-1640 cm⁻¹ range. researchgate.net The C=C double bond stretching vibrations of the pyran ring are found in the 1650-1550 cm⁻¹ region. nih.govresearchgate.net The assignments of these vibrational bands are often supported by quantum chemical calculations. researchgate.netnih.gov

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Reference |

|---|---|---|

| O-H stretch (intramolecular H-bond) | 3200-2500 (broad) | nih.govresearchgate.net |

| C=O stretch (lactone) | 1720-1700 | researchgate.net |

| C=O stretch (acetyl, H-bonded) | 1660-1640 | researchgate.net |

| C=C stretch (pyran ring) | 1650-1550 | nih.govresearchgate.net |

Mass Spectrometry (MS, LC-MS, HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. In electron ionization (EI-MS), this compound exhibits a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 168, which corresponds to its molecular formula C₈H₈O₄. researchgate.netnist.gov High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition with high accuracy. The fragmentation pattern provides structural information. Common fragments observed include ions at m/z 153 (loss of a methyl group, [M-CH₃]⁺), m/z 125, m/z 85, m/z 69, and a particularly intense peak at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺. researchgate.net Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are useful for analyzing the compound in complex mixtures.

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

|---|---|---|

| 168 | [M]⁺ | 100 |

| 153 | [M-CH₃]⁺ | 63.5 |

| 125 | [M-CH₃CO]⁺ | 33 |

| 85 | - | 80 |

| 69 | - | 29.6 |

| 43 | [CH₃CO]⁺ | 93 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of the pyran-2-one ring and the acetyl group results in characteristic absorption bands. In ethanol (B145695), this compound typically shows absorption maxima (λ_max) around 307 nm. researchgate.net Additional absorption bands may be observed at shorter wavelengths, for instance, around 227 nm and 207 nm. researchgate.net The position and intensity of these bands are sensitive to the solvent and the pH of the solution, reflecting changes in the electronic structure of the molecule upon protonation or deprotonation. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the parent compound itself is not detailed in the provided sources, studies on its derivatives, such as (E)-4-Hydroxy-6-methyl-3-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}-2-H-pyran-2-one, confirm the planar nature of the pyranone ring. nih.gov These studies reveal the presence of strong intramolecular hydrogen bonds, for example, between the hydroxyl group and an adjacent carbonyl oxygen. researchgate.netnih.gov The crystal packing is often stabilized by intermolecular hydrogen bonds, forming extended supramolecular architectures. nih.gov

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of a compound. The analysis measures the change in mass of a sample as a function of temperature. For a derivative of this compound, TGA showed that the compound was thermally stable up to 513 K (240 °C), after which decomposition begins. nih.gov This indicates a relatively high thermal stability for this class of compounds.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. As this compound is a diamagnetic organic molecule with no unpaired electrons in its ground state, it is EPR-silent. Therefore, EPR spectroscopy is not a standard technique for the direct characterization of this compound. It would only become relevant in studies involving the generation of radical species from the molecule or its interaction with paramagnetic metal centers.

Tautomeric Forms and Their Spectroscopic Signatures

The molecular structure of this compound, a compound belonging to the β-dicarbonyl class, facilitates the phenomenon of prototropic tautomerism. This results in the compound existing as an equilibrium mixture of several structural isomers that differ in the location of a proton and the position of double bonds. The most significant of these equilibria is the keto-enol tautomerism. The position of this equilibrium is sensitive to the compound's physical state (crystalline solid versus solution) and the nature of the solvent, including its polarity and hydrogen-bonding capability. nih.govnih.govnih.gov

Among the possible tautomeric forms, research indicates that two enolic forms are predominant. researchgate.net In the crystalline state, experimental and computational studies on closely related homologs have shown that the 4-hydroxy enol tautomer is the most stable and, therefore, the dominant form. researchgate.net This stability is largely attributed to the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the acetyl carbonyl oxygen, creating a stable six-membered ring-like structure.

The primary tautomeric forms in equilibrium are the enol form (A) and the keto form (B), as illustrated below:

Enol Form (A): 3-(1-hydroxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione

Keto Form (B): this compound

The differentiation and characterization of these tautomers are accomplished through various advanced spectroscopic techniques, each providing unique signatures for the distinct structural features of the keto and enol isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for investigating tautomeric equilibria, as the process is often slow on the NMR timescale, allowing for the observation of distinct signals for each form present in solution. encyclopedia.pub The chemical shifts and coupling constants provide definitive evidence for the predominant tautomer.

Expected ¹H NMR Signatures: The enol form is characterized by the presence of a downfield signal for the enolic proton, the chemical shift of which is highly dependent on solvent and concentration due to hydrogen bonding. In contrast, the keto form would exhibit signals corresponding to protons on the α-carbon.

Expected ¹³C NMR Signatures: The carbon spectra are equally informative. The enol form displays signals for sp²-hybridized carbons of the C=C double bond, whereas the keto form shows a signal for an sp³-hybridized α-carbon. The chemical shifts of the carbonyl carbons also differ significantly between the two forms.

Table 1: Expected NMR Spectroscopic Data for Tautomers of this compound

| Tautomer | Spectroscopy | Expected Chemical Shift (δ) / Signature | Interpretation |

| Enol Form | ¹H NMR | ~14-17 ppm (broad s, 1H) | Enolic hydroxyl proton (OH) involved in strong intramolecular H-bonding. |

| ~5.5-6.0 ppm (s, 1H) | Vinylic proton on the pyran ring. | ||

| ~2.0-2.5 ppm (s, 3H) | Methyl protons of the acetyl group. | ||

| ¹³C NMR | ~190-200 ppm | Carbonyl carbon of the acetyl group. | |

| ~160-170 ppm | Carbonyl carbon of the pyranone ring. | ||

| ~160-180 ppm | Enolic carbon (C-OH). | ||

| ~90-100 ppm | Vinylic carbon adjacent to the acetyl group. | ||

| Keto Form | ¹H NMR | ~3.5-4.5 ppm (s, 2H) | Protons on the α-carbon (CH₂) of the acetyl group. |

| ~5.5-6.0 ppm (s, 1H) | Vinylic proton on the pyran ring. | ||

| ~2.0-2.5 ppm (s, 3H) | Methyl protons of the acetyl group. | ||

| ¹³C NMR | ~200-210 ppm | Keto-carbonyl carbon of the acetyl group. | |

| ~160-170 ppm | Carbonyl carbon of the pyranone ring. | ||

| ~160-175 ppm | C-4 carbon bearing the hydroxyl group. | ||

| ~45-60 ppm | α-carbon (CH₂) of the acetyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy distinguishes between tautomers by detecting their characteristic vibrational frequencies, particularly those of the carbonyl (C=O) and hydroxyl (O-H) functional groups. researchgate.netresearchgate.net

The enol form, stabilized by intramolecular hydrogen bonding, typically exhibits a very broad O-H stretching band at lower frequencies. It also shows distinct C=O and C=C stretching vibrations from its conjugated system. The keto form, lacking the enolic hydroxyl group, is characterized by multiple sharp C=O stretching bands corresponding to the pyranone and acetyl carbonyls. researchgate.net

Table 2: Characteristic IR Absorption Bands for Tautomeric Forms

| Tautomer | Vibrational Mode | Expected Frequency (cm⁻¹) | Description |

| Enol Form | O-H stretch | 2500-3200 (very broad) | Intramolecularly hydrogen-bonded hydroxyl group. |

| C=O stretch (pyranone) | ~1700-1720 | Carbonyl of the α-pyrone ring. | |

| C=O stretch (H-bonded acetyl) | ~1600-1620 | Carbonyl of the acetyl group, frequency lowered by H-bonding. | |

| C=C stretch | ~1550-1580 | Stretching of the endocyclic and exocyclic double bonds. | |

| Keto Form | C=O stretch (pyranone) | ~1720-1740 | Unconjugated carbonyl of the α-pyrone ring. |

| C=O stretch (acetyl) | ~1705-1725 | Carbonyl of the unconjugated acetyl group. | |

| O-H stretch | 3200-3500 (broad) | Hydroxyl group at the C-4 position. |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The extent of conjugation in the tautomers directly influences their absorption maxima (λ_max). The enol form possesses a more extended conjugated π-electron system compared to the keto form. This increased conjugation results in a lower energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to absorption at longer wavelengths (a bathochromic or red shift). unibo.it The position and intensity of these absorption bands can be influenced by solvent polarity. nih.gov

Table 3: General UV-Visible Spectroscopic Characteristics

| Tautomer | Electronic System | Expected λ_max Range | Remarks |

| Enol Form | Extended conjugation | 280-350 nm | The π → π* transition is of lower energy due to the larger conjugated system involving the pyranone ring and the enol moiety. |

| Keto Form | Less conjugated | 250-300 nm | The π → π* transition is of higher energy. A weaker n → π* transition for the carbonyl groups may also be observed. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, B3LYP, HSA)

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to study pyran-2-one derivatives, offering a balance between computational cost and accuracy. researchgate.nettandfonline.com The B3LYP hybrid functional is a commonly used method within DFT for these types of calculations. tandfonline.comnih.govnih.gov Hirshfeld Surface Analysis (HSA) is another computational tool used to analyze intermolecular interactions within a crystal structure. tandfonline.comnih.govresearchgate.net

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. scifiniti.comresearchgate.net For pyran-2-one derivatives, calculations are often performed using DFT with the B3LYP functional and basis sets like 6-311G** or 6-311++G**. tandfonline.comscifiniti.comresearchgate.net These calculations have shown that the pyran ring of related molecules is essentially flat. scifiniti.comresearchgate.net

Once the geometry is optimized, vibrational frequencies can be predicted. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The predicted spectra (Infrared and Raman) can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes. scifiniti.comscifiniti.comekb.eg For a derivative, 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, calculations using the B3LYP/6-311G** level were able to successfully reproduce the experimental IR and Raman spectra. scifiniti.comresearchgate.net

Table 1: Example of Calculated vs. Experimental Vibrational Frequencies for a Pyran-2-one Derivative Note: Data is illustrative for a related pyran-2-one structure.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| O-H stretch | ~3400 | ~3450 |

| C=O stretch (acetyl) | ~1720 | ~1715 |

| C=O stretch (lactone) | ~1680 | ~1685 |

| C=C stretch | ~1640 | ~1645 |

The electronic properties of a molecule are crucial for understanding its reactivity and spectral characteristics. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov For pyran-2-one derivatives, studies have shown that the HOMO and LUMO are typically located on the pyran ring system. scifiniti.comresearchgate.netscifiniti.com

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Pyran-2-one Derivative Note: Data is illustrative for a related pyran-2-one structure, calculated via DFT/B3LYP.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| Energy Gap (ΔE) | 4.4 |

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. nih.gov

Chemical Potential (μ): The escaping tendency of electrons, calculated as -(I + A) / 2.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons, calculated as μ² / (2η).

Studies on related pyran-2-one compounds have used these descriptors to compare the reactivity of different tautomeric forms. scifiniti.comresearchgate.net For example, in one study, the tautomeric form B of a pyran-2-one derivative was found to have a higher ionization energy, electron affinity, and electrophilicity index than form A. scifiniti.comresearchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Molecular dynamics (MD) simulations, in particular, are used to study the physical movements of atoms and molecules over time. This approach provides detailed information on the conformational changes and intermolecular interactions of a compound, especially in a biological context. nih.gov

For compounds related to 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, MD simulations have been used to investigate the stability of ligand-receptor complexes. nih.govajchem-a.com For instance, simulations can reveal whether a compound remains stably bound within the active site of an enzyme, identifying key interactions such as hydrogen bonds and hydrophobic contacts that contribute to binding affinity. nih.gov Such studies are crucial for understanding how a molecule might exert a biological effect at the atomic level. ajchem-a.com

Prediction of Activity Spectra for Substances (e.g., PASS)

Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the likely biological activities of a compound based solely on its 2D structural formula. nih.govakosgmbh.de The software compares the structure of a query molecule to a large database of known biologically active substances, working on the principle that a compound's structure determines its activity. nih.gov

The output of a PASS analysis is a list of potential biological activities, each with a corresponding probability of being active (Pa) and inactive (Pi). genexplain.com A Pa value greater than 0.7 suggests a high likelihood that the compound exhibits that specific activity. researchgate.net PASS can predict thousands of biological activities, including pharmacological effects and mechanisms of action. genexplain.com This tool is valuable in the early stages of drug discovery to identify potential therapeutic applications for a compound like this compound and to guide further experimental testing. akosgmbh.deresearchgate.net

Molecular Mode of Action Studies

Computational studies are instrumental in elucidating the molecular mode of action of bioactive compounds. By combining techniques like quantum chemical calculations, molecular docking, and molecular dynamics simulations, researchers can build a comprehensive model of how a molecule interacts with a biological target. tandfonline.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the specific interactions involved. ajchem-a.com Quantum chemical calculations of electronic structure and reactivity descriptors (see 7.1.2 and 7.1.3) help explain why these interactions are favorable. Finally, molecular dynamics simulations (see 7.2) can validate the stability of the docked complex and characterize its dynamic behavior over time. nih.gov These integrated computational approaches provide a powerful framework for understanding the molecular mechanisms underlying the biological activity of this compound and its derivatives.

Biological Activities and Mechanistic Investigations in Vitro

Antimicrobial Activity

3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one is recognized for its broad-spectrum antimicrobial properties, functioning as a bactericide and a potent fungicide. medchemexpress.comresearchgate.netatamankimya.com Its efficacy extends to various bacteria, yeasts, and molds. researchgate.netatamankimya.com

Dehydroacetic acid (DHA) has demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov In vitro studies have established its efficacy, with specific minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) determined for key bacterial species. For instance, the MIC for Escherichia coli has been reported as 0.42 mg/mL, with an MBC of 1.69 mg/mL. medchemexpress.com For Staphylococcus aureus, the MIC is reported as 0.84 mg/mL, with an MBC of 1.69 mg/mL. medchemexpress.com

The development of enamine derivatives of dehydroacetic acid has been explored to enhance its antibacterial potency. nih.govresearchgate.net One such derivative, N-Me (4b), exhibited a five-fold greater MIC and an eleven-fold greater MBC against E. coli when compared to the parent compound. nih.govresearchgate.net Another derivative, N-Ph (4d), was identified as a particularly potent inhibitor of S. aureus growth. nih.gov These findings suggest that structural modifications can significantly augment the antibacterial spectrum and efficacy of the core pyrone structure. nih.gov

| Compound | Bacterial Strain | Activity Type | Concentration (mg/mL) | Reference |

|---|---|---|---|---|

| Dehydroacetic Acid | Escherichia coli | MIC | 0.42 | medchemexpress.com |

| Dehydroacetic Acid | Escherichia coli | MBC | 1.69 | medchemexpress.com |

| Dehydroacetic Acid | Staphylococcus aureus | MIC | 0.84 | medchemexpress.com |

| Dehydroacetic Acid | Staphylococcus aureus | MBC | 1.69 | medchemexpress.com |

| Enamine Derivative (4b, N-Me) | Escherichia coli | MIC | 0.08 | nih.gov |

| Enamine Derivative (4b, N-Me) | Escherichia coli | MBC | 0.15 | nih.gov |

| Enamine Derivative (4b, N-Me) | Staphylococcus aureus | MIC | 0.30 | nih.gov |

| Enamine Derivative (4b, N-Me) | Staphylococcus aureus | MBC | 0.60 | nih.gov |

The compound is described as a powerful fungicide. researchgate.net Research has shown its effectiveness against a range of pathogenic fungi. researchgate.net Specifically, it has demonstrated inhibitory activity against agricultural pathogens such as Fusarium graminearum, Sclerotinia sclerotiorum, Botrytis cinerea, and Rhizoctonia solani. researchgate.net In one study, dehydroacetic acid achieved 100% inhibition of both S. sclerotiorum and B. cinerea in vitro. researchgate.net The fungicidal activity has been reported to vary, with effective concentrations ranging from 1.6 to 50 mg/mL against causative agents of dermatomycosis, including dermatophytes and Candida spp. nih.gov

While direct studies on this compound are limited, research into its derivatives has shown significant promise. A library of 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-ones (CHPs), synthesized from dehydroacetic acid, was evaluated against Mycobacterium tuberculosis H37Rv. medchemexpress.comnih.govresearchgate.net Several of these derivatives displayed appreciable antituberculosis activity. medchemexpress.comresearchgate.net Two compounds in particular, 2a and 2u, exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL. medchemexpress.comnih.govresearchgate.net This level of activity is noteworthy as it approaches that of established antituberculosis drugs like ethambutol (B1671381) and streptomycin. researchgate.net Further investigation into one of these derivatives, CHP, confirmed a minimum bactericidal concentration (MBC) of 4 μg/mL against M. tuberculosis H37Rv. researchgate.net

| Compound Derivative | Bacterial Strain | Activity Type | Concentration (µg/mL) | Reference |

|---|---|---|---|---|

| CHP (2a) | Mycobacterium tuberculosis H37Rv | MIC | 4 | medchemexpress.comnih.govresearchgate.net |

| CHP (2u) | Mycobacterium tuberculosis H37Rv | MIC | 4 | medchemexpress.comnih.govresearchgate.net |

| CHP | Mycobacterium tuberculosis H37Rv | MBC | 4 | researchgate.net |

Antiprotozoal Activity (e.g., Anti-Toxoplasma Gondii)

The antiprotozoal potential of dehydroacetic acid has been noted, particularly through its derivatives and in combination formulations. Chalcones based on dehydroacetic acid have been reported to possess antiprotozoal activities. scialert.net Furthermore, a combination of dehydroacetic acid and p-chloro-m-xylenol has demonstrated significant in vitro activity against protozoan species commonly associated with trichomoniasis. researchgate.net Specific studies focusing on the efficacy against Toxoplasma gondii were not identified in the reviewed literature.

Antiviral Activity (e.g., Anti-HIV Integrase, Herpes Virus VPG)

The pyranone scaffold is a subject of interest in antiviral research. Substituted analogs of 3-acetyl-4-hydroxy-2-pyranones and their difluoridoborate complexes have been identified as novel inhibitors of HIV-1 integrase (IN). researchgate.net HIV-1 integrase is a crucial enzyme for the replication of the virus, making it a key therapeutic target. nih.gov In one study, a specific difluoridoborate complex, compound 9, was the most active, with IC₅₀ values of 9 µM for 3'-processing inhibition and 3 µM for strand transfer inhibition. researchgate.net Information regarding the activity of this compound against Herpes Virus VPG was not found in the reviewed scientific literature.

| Compound | Target | Inhibition Step | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 9 (Difluoridoborate complex) | HIV-1 Integrase | 3'-Processing | 9 | researchgate.net |

| Compound 9 (Difluoridoborate complex) | HIV-1 Integrase | Strand Transfer | 3 | researchgate.net |

Antineoplastic Activity (In Vitro Cytotoxicity and Apoptosis Induction in Cancer Cell Lines)